Ethyl 5-hydroxyhex-2-ynoate
Description
Conceptual Framework and Structural Significance of α,β-Unsaturated Esters with Remote Hydroxyl Functionality
α,β-Unsaturated esters that also possess a hydroxyl group at a distant position in their carbon skeleton are of considerable interest in organic synthesis. The α,β-unsaturation in the form of a carbon-carbon triple bond (alkyne) conjugated to the ester carbonyl group creates a highly electrophilic system. This "ynoate" functionality is susceptible to a variety of nucleophilic addition reactions. The presence of a hydroxyl group elsewhere in the molecule introduces a nucleophilic center.
This dual functionality allows for a range of intramolecular reactions, leading to the formation of cyclic structures such as lactones and other heterocyclic systems. The spatial separation between the electrophilic ynoate and the nucleophilic hydroxyl group is a critical determinant of the types of cyclization reactions that can occur and the size of the resulting ring. Furthermore, both the hydroxyl group and the ynoate moiety can be independently modified, offering a platform for creating diverse and complex molecular scaffolds.
Research Rationale for Investigating Ethyl 5-hydroxyhex-2-ynoate within Organic Chemistry
The investigation of this compound is driven by its potential as a versatile building block in the synthesis of natural products and other biologically active molecules. The specific arrangement of the hydroxyl group at the C5 position and the ynoate functionality provides a template for constructing various structural motifs. For instance, it has been utilized as a key intermediate in the synthesis of complex molecules like the C1–C16 fragment of bryostatins, a group of marine natural products with potent biological activities. worktribe.com In this synthesis, the ynoate served as a precursor for stereoselective additions, and the hydroxyl group was crucial for subsequent transformations. worktribe.com
Research into this compound also explores the development of new synthetic methodologies. The reactivity of the ynoate system allows for the exploration of novel catalytic transformations, including metal-catalyzed additions and cyclizations. nih.gov The presence of the chiral center at the hydroxyl-bearing carbon also opens avenues for asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry.
Historical Context of Relevant Ynoate Chemistry and its Evolution
The chemistry of ynoates, as part of the broader field of alkyne chemistry, has a rich history. Early investigations into alkynes date back to the 19th century, but the systematic study of their synthetic utility, particularly of functionalized alkynes like ynoates, gained significant momentum in the 20th century with the development of organometallic chemistry. wikipedia.org
Initially, the focus was on the fundamental reactivity of the carbon-carbon triple bond. Over time, the introduction of activating groups, such as the ester in ynoates, revealed a wealth of new reaction pathways. researchgate.net The development of transition-metal catalysis, particularly with metals like palladium, gold, and copper, has revolutionized ynoate chemistry. nih.govresearchgate.netd-nb.info These catalysts have enabled highly selective and efficient transformations that were previously difficult to achieve, including cross-coupling reactions, hydrofunctionalizations, and cycloadditions. researchgate.netd-nb.info The evolution of ynoate chemistry continues today, with a focus on developing asymmetric catalytic methods to control stereochemistry and on applying these reactions to the synthesis of increasingly complex and functionally diverse molecules. nih.gov
Compound Data
Below is a table of the chemical compounds mentioned in this article.
| Compound Name |
| This compound |
| Bryostatins |
Below is a table of selected properties for this compound.
| Property | Value |
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.18 g/mol |
| InChI Key | InChI=1S/C8H12O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3,5H2,1-2H3/t7-/m0/s1 |
Structure
3D Structure
Properties
CAS No. |
91022-34-3 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl 5-hydroxyhex-2-ynoate |
InChI |
InChI=1S/C8H12O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3,5H2,1-2H3 |
InChI Key |
VJBNHZOVAIXADR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CCC(C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 5 Hydroxyhex 2 Ynoate
Strategies for the Construction of the 2-Ynoate Core
Alkyne Formation via Propargylation and Related Reactions
Propargylation reactions represent a fundamental and powerful tool for carbon-carbon bond formation and the introduction of an alkyne group. nih.govmdpi.com These reactions typically involve the nucleophilic addition of a propargyl organometallic reagent to an electrophile, such as an aldehyde or ketone. mdpi.com In the context of Ethyl 5-hydroxyhex-2-ynoate, a key disconnection leads back to propanal and a suitable three-carbon acetylenic synthon.
A highly effective method involves the catalytic asymmetric addition of a propiolate ester to an aldehyde. Research has demonstrated the successful asymmetric addition of methyl propiolate to a variety of aliphatic aldehydes using a chiral organosilver catalyst formed in situ. mdpi.commdpi.com This approach directly installs both the ynoate functionality and the chiral hydroxyl group in a single step. By adapting this general procedure, this compound could be synthesized from propanal and ethyl propiolate. The reaction's broad scope and high enantioselectivity make it a powerful strategy. mdpi.com
Below is a table of representative results from the asymmetric addition of methyl propiolate to various aldehydes, illustrating the effectiveness of this methodology for creating related 4-hydroxy-2-ynoates. mdpi.com
| Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Heptanal | (R)-Methyl-4-hydroxynon-2-ynoate | 71 | 99 |
| Nonanal | (R)-Methyl-4-hydroxyundec-2-ynoate | 67 | 99 |
| Propanal | (R)-Methyl-4-hydroxyhex-2-ynoate | 71 | 99 |
| Isovaleraldehyde | (R)-Methyl-4-hydroxy-5-methylhex-2-ynoate | 71 | 99 |
| Butyraldehyde | (R)-Methyl-4-hydroxyhept-2-ynoate | 68 | 99 |
| Data derived from a general procedure for the asymmetric addition of methyl propiolate to aliphatic aldehydes. mdpi.com |
Transition Metal-Catalyzed Alkyne Coupling Approaches
Transition metal catalysis offers a diverse toolkit for alkyne synthesis. gfzxb.org While the Sonogashira coupling is a cornerstone for creating C(sp)-C(sp²) bonds, other transition metals like rhodium and copper have been employed in novel transformations of ynoates. unimi.itgfzxb.org
For instance, rhodium(III)-catalyzed C-H activation and annulation reactions have utilized 4-hydroxy-2-alkynoates as coupling partners to construct complex heterocyclic systems. ucl.ac.uk These reactions showcase the ability of the ynoate functional group to participate in advanced catalytic cycles. Similarly, palladium-catalyzed processes, such as the transfer hydrogenation/heterocyclization of α,β-ynoates containing proximate nucleophiles, have been developed, highlighting the synthetic versatility of the ynoate core. unimi.it These methods, while not always leading directly to the isolated ynoate, establish its reactivity and potential for incorporation via sophisticated catalytic strategies.
Functional Group Interconversions Leading to the Ynoate Moiety
Functional group interconversion (FGI) is a foundational concept in organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.comwikipedia.org This strategy can be employed to introduce the ynoate moiety at a late stage of the synthesis from a more accessible precursor.
Several FGI pathways to the ynoate group are viable:
Oxidation of a Propargyl Alcohol: A precursor such as ethyl 5-hydroxyhex-2-yn-1-ol could be oxidized to the corresponding carboxylic acid, followed by esterification, or directly to the ynoate under specific oxidative conditions.
Carboxylation of a Terminal Alkyne: A molecule containing a terminal alkyne, such as 5-hydroxyhex-1-yne, can be deprotonated with a strong base (e.g., n-butyllithium) to form a lithium acetylide. This nucleophile can then react with ethyl chloroformate to directly install the ethyl ester, forming the desired ynoate.
From an α,β-Unsaturated Aldehyde: An enal, such as (5S)-hydroxy-(2E)-hexenal, could potentially be converted to the ynoate. nih.gov This transformation would likely involve a sequence such as bromination of the double bond followed by a double dehydrobromination reaction to form the alkyne.
Stereocontrolled Synthesis of the C-5 Hydroxyl Stereocenter
Controlling the absolute configuration of the hydroxyl group at the C-5 position is a critical challenge. Strategies for achieving this fall into two main categories: using a pre-existing stereocenter from the chiral pool or creating the stereocenter through an asymmetric reaction. york.ac.uk
Chiral Pool Synthesis Utilizing Pre-existing Stereocenters
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products like carbohydrates, amino acids, or terpenes as starting materials. york.ac.uk This approach transfers the chirality of the starting material to the target molecule.
For a compound like this compound, a suitable chiral starting material would be a small, functionalized molecule such as (R)-propylene oxide or the (S)-Roche ester (ethyl (S)-3-hydroxy-2-methylpropanoate). core.ac.uk A hypothetical route starting from (R)-propylene oxide could involve a regioselective ring-opening with a one-carbon nucleophile to generate (R)-butan-1,3-diol. The primary alcohol could then be selectively protected, the secondary alcohol oxidized to a ketone, and the ynoate fragment introduced via an acetylide addition. A final deprotection step would yield the target molecule. This strategy leverages the initial, inexpensive stereocenter to guide the synthesis and establish the final configuration.
Asymmetric Induction and Catalysis in Hydroxyl Group Installation
Asymmetric catalysis is a more flexible approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product from a prochiral substrate. york.ac.uk
Asymmetric Addition to Aldehydes: As detailed in section 2.1.1, the catalytic asymmetric addition of ethyl propiolate to propanal is a highly convergent method for synthesizing this compound. mdpi.com The use of a chiral ligand in conjunction with a metal catalyst creates a chiral environment that forces the reaction to proceed with high enantioselectivity. mdpi.com
Asymmetric Reduction of a Ketone: An alternative strategy involves the synthesis of the prochiral ketone, ethyl 5-oxohex-2-ynoate. This ketone can then be reduced to the secondary alcohol using a variety of highly selective asymmetric reduction protocols. Catalysts such as those based on ruthenium-BINAP complexes, as pioneered in Noyori asymmetric hydrogenation, are exceptionally effective for reducing ketones to alcohols with high enantiomeric excess.
Enzymatic Resolution: A racemic mixture of this compound can be resolved using enzymes, a process known as kinetic resolution. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol. researchgate.net For example, reacting racemic this compound with an acyl donor (like vinyl acetate) in the presence of a lipase (B570770) such as Candida antarctica lipase B (CAL-B) would lead to the faster acylation of one enantiomer (e.g., the R-enantiomer). This leaves the unreacted S-enantiomer of the alcohol in high enantiomeric purity, which can then be separated from the acylated product. researchgate.net
Enantioselective Reduction Strategies
The enantioselective reduction of the corresponding ketone, ethyl 5-oxohex-2-ynoate, represents a direct and atom-economical approach to chiral this compound. This transformation is often achieved using biocatalytic methods, which are known for their high enantioselectivity under mild reaction conditions.
Enzyme-catalyzed reductions, particularly those employing alcohol dehydrogenases (ADHs), have proven effective for the synthesis of chiral alcohols from prochiral ketones. nih.govnih.gov For instance, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been utilized for the asymmetric reduction of a wide range of ketones and β-keto esters to their corresponding enantiopure secondary alcohols. nih.gov These enzymatic reductions often utilize a whole-cell catalyst system, which can be advantageous for cofactor regeneration. nih.gov The high enantioselectivity observed in these reactions is attributed to the specific binding interactions within the enzyme's active site. nih.gov While direct examples for ethyl 5-oxohex-2-ynoate are not extensively documented, the broad substrate scope of enzymes like PEDH suggests its potential applicability. nih.gov
Ketoreductases (KREDs) are another class of enzymes that serve as powerful tools for the asymmetric reduction of ketones. researchgate.net These enzymes, often NADPH-dependent, can provide access to optically active alcohols, which are valuable chiral building blocks in the chemical and pharmaceutical industries. researchgate.net The development of robust KREDs, such as those from Hansenula polymorpha, and their application in immobilized systems, enhances their practical utility for large-scale synthesis. researchgate.net
Table 1: Examples of Enantioselective Reduction of Ketones and β-Keto Esters
| Catalyst/Enzyme | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| (S)-1-phenylethanol dehydrogenase (PEDH) | Prochiral ketones, β-keto esters | Enantiopure secondary alcohols | Excellent | nih.gov |
| Ketoreductases (KREDs) | Prochiral carbonyl compounds | Optically pure hydroxy compounds | >99% | researchgate.net |
| Lactobacillus brevis ADH (LBADH) | β,δ-diketohexanoate ester | (S)-6-chloro-5-hydroxy-3-ketohexanoate | High | nih.gov |
Diastereoselective Transformations (e.g., epoxide ring opening for related compounds)
Diastereoselective synthesis provides an alternative route to chiral hydroxy alkynoates. One notable strategy involves the regioselective ring-opening of chiral epoxides with alkynyl nucleophiles. nih.govresearchgate.netrsc.org This approach allows for the construction of the carbon skeleton with simultaneous introduction of the hydroxyl group and the alkyne moiety in a stereocontrolled manner.
The reaction of a terminal alkyne with an epoxide, often catalyzed by a Lewis acid, can lead to the formation of a homopropargylic alcohol. researchgate.net The regioselectivity of the epoxide opening is a critical factor, with attack typically occurring at the less sterically hindered carbon atom. The use of chiral epoxides, which can be readily prepared through methods like Sharpless asymmetric epoxidation, allows for the synthesis of enantiomerically enriched products. nih.gov For example, the ring-opening of chiral alkynyl epoxides with various nucleophiles has been demonstrated to be a versatile method for producing polyfunctional chiral molecules. nih.gov
While this method has been applied to a range of substrates, its direct application to the synthesis of this compound would require a suitable chiral epoxide precursor. The choice of catalyst and reaction conditions is crucial to ensure high regioselectivity and yield. arkat-usa.orgthieme-connect.de
Kinetic Resolution Techniques Applied to Ynoate Alcohols
Kinetic resolution is a powerful technique for separating a racemic mixture of chiral alcohols. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product.
Lipases are frequently employed as biocatalysts for the kinetic resolution of secondary alcohols, including propargylic alcohols. nih.govnih.govwikipedia.orgresearchgate.netjocpr.comnih.govmdpi.comutupub.fi The resolution is typically achieved through enantioselective acylation, where one enantiomer is preferentially acylated, leaving the other enantiomer as the unreacted alcohol. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a particularly effective and widely used lipase for this purpose. researchgate.netnih.gov It has been shown to efficiently resolve various propargylic and allylic alcohols with high enantiomeric excess. researchgate.net
Non-enzymatic methods for the kinetic resolution of propargylic alcohols have also been developed. For instance, chiral phosphine (B1218219) catalysts have been shown to effect the acylation of racemic secondary alcohols with good selectivity. beilstein-journals.orgnih.gov
Dynamic kinetic resolution (DKR) is an advancement over simple kinetic resolution that can theoretically convert the entire racemic starting material into a single enantiomer of the product. nih.govresearchgate.net This is achieved by combining the kinetic resolution step with in-situ racemization of the slower-reacting enantiomer. Chemoenzymatic DKR, which pairs a lipase with a metal-based racemization catalyst, has been successfully applied to the resolution of secondary alcohols. wikipedia.orgresearchgate.net
Table 2: Kinetic Resolution of Propargylic and Secondary Alcohols
| Catalyst/Reagent | Substrate Type | Resolution Method | Selectivity (E-value or s-factor) | Reference |
| Candida antarctica Lipase B (CALB) | Propargylic and allylic alcohols | Kinetic Resolution (Acylation) | High | researchgate.net |
| Benzotetramisole (BTM) | Secondary propargylic alcohols | Kinetic Resolution (Non-enzymatic) | up to 32 | nih.gov |
| Pseudomonas fluorescens lipase & VMPS4 | 3-(trialkylsilyl)propargyl alcohols | Dynamic Kinetic Resolution | High ee | nih.gov |
Protecting Group Strategies for the C-5 Hydroxyl Functionality during Synthesis
In multi-step syntheses involving this compound, it is often necessary to protect the C-5 hydroxyl group to prevent its interference with subsequent reactions. pearson.com The choice of protecting group is critical and depends on the specific reaction conditions to be employed.
Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of installation and removal under mild and specific conditions. openochem.orgmasterorganicchemistry.com Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and triisopropylsilyl chloride (TIPSCl). openochem.orguwindsor.ca The stability of the resulting silyl ether varies with the steric bulk of the silyl group, with TIPS ethers being more robust than TMS ethers. openochem.org Deprotection is typically achieved using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF). uwindsor.ca
Other protecting groups for alcohols include ethers like benzyl (B1604629) (Bn) ether and acetals such as tetrahydropyranyl (THP) ether. masterorganicchemistry.comuwindsor.calibretexts.org Benzyl ethers are stable to a wide range of conditions but can be removed by hydrogenolysis. libretexts.org THP ethers are formed by the acid-catalyzed reaction of the alcohol with dihydropyran and are readily cleaved under acidic conditions. masterorganicchemistry.com
Table 3: Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Reference |
| Trimethylsilyl | TMS | TMSCl, base | Acid or fluoride source | openochem.orglibretexts.org |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, base | Acid or fluoride source | libretexts.org |
| Triisopropylsilyl | TIPS | TIPSCl, base | Acid or fluoride source | openochem.orglibretexts.org |
| Benzyl | Bn | Benzyl halide, base | Hydrogenolysis | uwindsor.calibretexts.org |
| Tetrahydropyranyl | THP | Dihydropyran, acid catalyst | Acidic conditions | masterorganicchemistry.comlibretexts.org |
Chemo-Enzymatic Synthesis Approaches (by analogy with related unsaturated esters)
Chemo-enzymatic synthesis combines the selectivity of biocatalytic transformations with the versatility of chemical reactions to create efficient and sustainable synthetic routes. nih.govacs.orgmdpi.comcabidigitallibrary.orgmdpi.com This approach can be particularly valuable for the synthesis of complex chiral molecules like this compound.
By analogy with related unsaturated esters, a chemo-enzymatic approach to this compound could involve a lipase-catalyzed step for enantioselective transformation. For example, lipases are widely used for the kinetic resolution of racemic alcohols and the hydrolysis of esters. acs.orgresearchgate.net A successful kinetic resolution of a racemic mixture of δ-hydroxy esters has been achieved via lipase-catalyzed transesterification, yielding products with high enantiomeric excess. acs.org
Furthermore, lipases can catalyze transesterification reactions, a process that can be used to synthesize esters from other esters or alcohols. nih.govscience.govnih.govd-nb.info The combination of enzymatic reactions with chemical steps, such as metal-catalyzed reactions, can lead to highly efficient one-pot syntheses of chiral molecules. mdpi.com For instance, a one-pot conversion of alkynyl amides into chiral γ-hydroxy-carbonyl compounds has been demonstrated by combining metal-catalyzed cycloisomerization with biocatalytic reactions. mdpi.com
The synthesis of chiral epoxides, which can be precursors to hydroxy alkynoates, has also been achieved through chemo-enzymatic methods. A lipase-mediated Baeyer-Villiger oxidation has been used to produce chiral epoxides from renewable resources. mdpi.com
Reactivity and Transformational Chemistry of Ethyl 5 Hydroxyhex 2 Ynoate
Reactions at the Alkyne Moiety
The electron-deficient triple bond in ethyl 5-hydroxyhex-2-ynoate, being conjugated with the ester carbonyl group, is susceptible to a variety of addition and cyclization reactions.
The hydration of the alkyne in derivatives of 5-hydroxyhex-2-ynoate is a key transformation for introducing further functionality. While Markovnikov hydration would typically yield a ketone at the C-3 position, synthetic strategies often require the opposite regioselectivity. Anti-Markovnikov hydration of the alkyne in a related chiral hex-5-yn-2-one derivative has been employed as a crucial step in the synthesis of dihydrodipyrrins. rsc.org This process, which can be facilitated by specific catalysts, results in the formation of a 1,4-dicarbonyl compound, a valuable precursor for subsequent cyclizations, such as the Paal–Knorr ring closure to form pyrroles. rsc.org The general principle of anti-Markovnikov hydration has also been applied to other propargyloxy substrates to generate 1,3-polyol derivatives through a reiterative sequence. researchgate.net
Table 1: Example of Anti-Markovnikov Hydration in a Related System
| Substrate Type | Reaction | Key Intermediate | Application | Source |
| Chiral hex-5-yn-2-one | Anti-Markovnikov hydration | 1,4-Diketone | Paal–Knorr ring closure for dihydrodipyrrin synthesis | rsc.org |
The triple bond of this compound and its derivatives can be fully or partially reduced under catalytic hydrogenation conditions. The choice of catalyst and reaction conditions dictates the outcome, allowing for high chemoselectivity.
Complete reduction of the alkyne to an alkane can be achieved using powerful catalysts like palladium on carbon (Pd/C) with a hydrogen atmosphere. However, the partial reduction, or semihydrogenation, to the corresponding (Z)-alkene is often of greater synthetic utility. This is commonly accomplished using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline). arkat-usa.orgresearchgate.net For instance, a derivative of this compound was stereoselectively reduced to the (Z)-olefin in 95% yield using Lindlar's catalyst, a key step in the synthesis of the natural product (R)-goniothalamin. arkat-usa.org Similarly, the catalytic hydrogenation of skipped triple bonds in related structures has been achieved with Lindlar's catalyst to furnish the desired polyene systems. researchgate.net Homogeneous catalysts, such as tris(triphenylphosphine)rhodium chloride (Wilkinson's catalyst), can also be used and are known for their selectivity in reducing sterically unhindered double bonds. orgsyn.org
Table 2: Catalytic Hydrogenation Conditions and Outcomes
| Catalyst | Reaction Type | Product | Notes | Source |
| Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Semihydrogenation | (Z)-Alkene | High stereoselectivity for the cis-olefin. | arkat-usa.orgresearchgate.net |
| Palladium on Carbon (Pd/C) | Full Hydrogenation | Alkane | Complete saturation of the triple bond. | |
| Tris(triphenylphosphine)rhodium chloride | Semihydrogenation | (Z)-Alkene | Homogeneous catalyst, sensitive to steric hindrance. | orgsyn.org |
The activated alkyne of α,β-ynoates like this compound is an excellent dienophile and dipolarophile, readily participating in various cycloaddition reactions to form cyclic and heterocyclic systems. unimi.it These reactions provide powerful methods for constructing complex ring structures in a single step.
Common cycloadditions include [4+2] cycloadditions (Diels-Alder reactions) and various 1,3-dipolar cycloadditions. unimi.it In a 1,3-dipolar cycloaddition, the ynoate reacts with a 1,3-dipole, such as a nitrile oxide or an azide (B81097), to generate a five-membered heterocycle. For example, intramolecular nitrile oxide cycloadditions are a known strategy for synthesizing complex cyclic structures. thieme-connect.com The intramolecular nature of such reactions, especially when the hydroxyl group is used as a tether for the dipole, can lead to highly stereocontrolled outcomes.
Table 3: Types of Cycloaddition Reactions for α,β-Ynoates
| Reaction Type | Reactant Partner | Product Type | Source |
| [4+2] Cycloaddition (Diels-Alder) | Diene | Six-membered carbocycle | unimi.it |
| [2+2] Cycloaddition | Alkene | Four-membered carbocycle | unimi.it |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., azide, nitrile oxide) | Five-membered heterocycle | unimi.itthieme-connect.com |
| (5+2) Cycloaddition | Vinylcyclopropane or similar | Seven-membered ring system | researchgate.net |
Reactions Involving the Ester Functionality
The ethyl ester group offers another site for chemical modification through reactions such as transesterification, reduction, and hydrolysis.
The ethyl ester of 5-hydroxyhex-2-ynoate can be converted to other esters through transesterification, typically by reaction with a different alcohol under acidic or basic catalysis. smolecule.com A particularly valuable application of this reaction is in enzymatic kinetic resolution. Lipases are highly effective catalysts for the stereoselective transesterification of chiral alcohols. researchgate.netresearchgate.net
In the case of related hydroxy enoates, lipase (B570770) from Candida antarctica (CAL-B) has been used to perform a kinetic resolution via acylation. researchgate.net Using an acyl donor like vinyl hexanoate, the lipase selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer of the starting material, both in high enantiomeric excess. researchgate.net This chemoenzymatic approach is a powerful tool for accessing enantiomerically pure forms of the molecule.
Table 4: Enzymatic Transesterification for Kinetic Resolution
| Enzyme | Substrate Type | Acyl Donor | Outcome | Source |
| Lipase (e.g., CAL-B) | Racemic 5-hydroxyhex-2-enoate derivative | Vinyl ester (e.g., vinyl hexanoate) | Separation of enantiomers: one as the acylated product, the other as unreacted alcohol. | researchgate.netresearchgate.net |
The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. rsc.org However, for more controlled reductions, especially to the aldehyde oxidation state, milder reagents are required. Diisobutylaluminium hydride (DIBAL-H) is often used for the low-temperature reduction of esters to aldehydes. rsc.orguta.edu Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the primary alcohol. uta.edu The reduction of the ester in a mthis compound derivative has been reported as a step in the synthesis of fragments of bryostatins. worktribe.com
Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under standard acidic or basic conditions. smolecule.com For example, treatment with sodium hydroxide (B78521) in an alcohol/water mixture effectively cleaves the ester. mdpi.com For substrates sensitive to harsh pH conditions, enzymatic hydrolysis offers a mild alternative. Lipases, such as that from Candida rugosa, can catalyze the hydrolysis of the ester group under neutral conditions, preserving other sensitive functional groups within the molecule. rsc.org
Table 5: Comparison of Ester Hydrolysis and Reduction Methods
| Transformation | Reagent/Catalyst | Conditions | Product | Notes | Source |
| Hydrolysis | Acid or Base (e.g., NaOH) | Aqueous, heat | Carboxylic acid | Standard method, can be harsh. | smolecule.commdpi.com |
| Lipase (e.g., Candida rugosa) | Neutral pH, room temp. | Carboxylic acid | Mild, high chemoselectivity. | rsc.org | |
| Reduction | DIBAL-H | Low temperature (-78 °C) | Aldehyde | Controlled reduction, prevents over-reduction. | rsc.orguta.edu |
| LiAlH₄ | Anhydrous ether/THF | Primary alcohol | Strong, complete reduction. | rsc.org |
Reactions at the Secondary Alcohol at C-5
The secondary alcohol at the C-5 position is a key site for functional group manipulation, enabling oxidation, derivatization, and elimination reactions.
The secondary alcohol of this compound and related structures can be oxidized to the corresponding ketone, ethyl 5-oxohex-2-ynoate. This transformation is a standard procedure in organic synthesis. While specific examples for the title compound are not extensively documented, analogous transformations on similar substrates, such as ethyl (2E)(5S)-5-tert-butyldiphenylsilyloxy-6-hydroxyhex-2-enoate, utilize common oxidation reagents. semanticscholar.org For instance, Swern oxidation, employing oxalyl chloride and DMSO, is effective for converting secondary alcohols to ketones. semanticscholar.org Another common method is the use of 2-iodoxybenzoic acid (IBX) in DMSO. niscpr.res.in
Table 1: Representative Oxidation Reactions for Similar Secondary Alcohols
| Oxidizing Agent | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | Secondary Alcohol | Ketone | semanticscholar.orgarkat-usa.org |
| IBX, DMSO | Secondary Alcohol | Ketone | niscpr.res.in |
The hydroxyl group at C-5 can be derivatized to protect it during subsequent reaction steps or to alter the molecule's properties. Common derivatization techniques include conversion to silyl (B83357) ethers or esters. niscpr.res.inresearchgate.net For gas chromatography analysis, silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, are frequently used to convert alcohols to more volatile TMS ethers. sigmaaldrich.com The reactivity for silylation generally follows the order: primary alcohol > secondary alcohol > tertiary alcohol. sigmaaldrich.com
Etherification, such as forming a p-methoxybenzyl (PMB) ether, has been demonstrated on analogous structures like ethyl (R)-6-(4-methoxybenzyloxy)-5-hydroxyhex-2-ynoate. arkat-usa.org This protection strategy is crucial in multi-step syntheses. arkat-usa.org Another common protecting group for alcohols is the tert-butyldiphenylsilyl (TBDPS) group, which can be introduced using TBDPSCl and imidazole. niscpr.res.in
Table 2: Common Derivatization and Etherification Reactions for Secondary Alcohols
| Reaction Type | Reagent(s) | Functional Group Formed | Reference |
|---|---|---|---|
| Silylation | TBDPSCl, Imidazole | TBDPS Ether | niscpr.res.in |
| Silylation | BSTFA, TMCS | TMS Ether | sigmaaldrich.com |
| Etherification | BnBr, NaH | Benzyl (B1604629) Ether | niscpr.res.in |
Elimination of the hydroxyl group at C-5 can lead to the formation of unsaturated systems. These reactions, typically acid-catalyzed or involving conversion of the alcohol to a better leaving group, result in the formation of a carbon-carbon double bond. The E2 mechanism, which is a bimolecular elimination, is common for such transformations and is favored by strong bases. mgscience.ac.inlibretexts.org The stereochemistry of the E2 reaction is typically anti-periplanar, meaning the hydrogen and the leaving group that are eliminated are on opposite sides of the C-C bond. mgscience.ac.in While specific studies on this compound are scarce, the general principles of elimination reactions suggest that treatment with a strong, non-nucleophilic base or acid-catalyzed dehydration would yield ethyl hexa-4,5-dien-2-oate or ethyl hex-4-en-2-ynoate, depending on the conditions. The use of triphenylphosphine (B44618) in conjunction with 4-hydroxyalk-2-ynoates has been shown to produce allenoates through a 1,2-elimination process. core.ac.ukresearchgate.net
Rearrangement Pathways of the 5-Hydroxyhex-2-ynoate System
The propargylic nature of the 5-hydroxyhex-2-ynoate system makes it susceptible to various rearrangement reactions, most notably the Meyer-Schuster rearrangement.
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org For a secondary propargylic alcohol like this compound, this rearrangement would be expected to yield an α,β-unsaturated ketone. The reaction typically proceeds through protonation of the alcohol, followed by a 1,3-shift of the hydroxyl group to form an allenol intermediate, which then tautomerizes to the final product. wikipedia.org
Modern variations of this reaction utilize catalysts such as those based on gold, silver, or indium to proceed under milder conditions. wikipedia.orgucsb.eduresearchgate.net These catalyzed reactions can be part of cascade processes, where the initial rearrangement product undergoes further in-situ reactions. rsc.orgnih.govresearchgate.net For instance, the Meyer-Schuster rearrangement can be intercepted by nucleophiles to generate a variety of functionalized products. researchgate.netresearchgate.net Gold-catalyzed Meyer-Schuster rearrangements have been shown to lead to ring expansion cascades, and rhodium catalysts have been used in cascade reactions of 4-hydroxy-2-alkynoates to form complex heterocyclic scaffolds. ucsb.edunih.gov
Table 3: Catalysts for Meyer-Schuster and Related Rearrangements
| Catalyst Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Strong Acid (e.g., PTSA) | Traditional, often harsh | α,β-Unsaturated carbonyl | wikipedia.orgrsc.org |
| Gold (Au) Complexes | Mild, high efficiency | α,β-Unsaturated carbonyl, cascade products | ucsb.eduresearchgate.net |
| Silver (Ag) Complexes | Mild conditions | α,β-Unsaturated carbonyl | ucsb.edu |
| Indium (In) Complexes | Microwave, short reaction times | α,β-Unsaturated carbonyl | wikipedia.org |
Beyond the Meyer-Schuster rearrangement, other propargylic rearrangements can occur. For tertiary propargylic alcohols, the Rupe rearrangement can compete, leading to α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org While this compound is a secondary alcohol, understanding competing pathways is crucial for reaction design.
Propargylic alcohols can also be involved in tandem reactions that include cyclization steps. For example, acid-catalyzed reactions with certain nucleophiles can proceed via a Friedel-Crafts-type allenylation followed by cyclization to form fused ring systems like pyrano[3,2-c]quinolones. nih.gov The stereochemistry of the starting alcohol can have significant implications for the stereochemical outcome of these rearrangements. For instance, domino allylic azide rearrangements, like the Johnson-Claisen or Overman rearrangements, on related systems show excellent diastereoselectivity, highlighting the importance of stereocontrol in these complex transformations. scholaris.ca The stereochemical integrity of chiral centers is a key consideration in the synthesis of complex molecules from chiral precursors like hex-5-yn-2-ones. rsc.org
Intramolecular Cyclization Reactions (e.g., nucleophilic intramolecular cyclization)
The molecular architecture of this compound, featuring a hydroxyl group and an electron-deficient alkyne system connected by a flexible alkyl chain, makes it a prime candidate for intramolecular cyclization reactions. These reactions are powerful tools in organic synthesis for the construction of cyclic frameworks, particularly oxygen-containing heterocycles, from acyclic precursors. The spatial proximity of the nucleophilic hydroxyl group (at the C5 position) and the electrophilic sites (the alkyne and the ester carbonyl) facilitates ring-closing events. Such cyclizations can be promoted under various conditions, including acid or base catalysis, or through transition metal catalysis, leading to the formation of five- or six-membered rings, which are thermodynamically favored. vulcanchem.com
The primary mode of cyclization involves the intramolecular nucleophilic attack of the hydroxyl group. Depending on the reaction conditions and the site of attack, different heterocyclic products can be obtained. This reactivity is central to the synthetic utility of γ-hydroxy alkynoates in building complex molecular scaffolds.
Formation of Oxygen-Containing Heterocycles
The hydroxyl group in this compound can act as an internal nucleophile, leading to the formation of various oxygen-containing heterocycles. The most common transformations involve either attack at the ester carbonyl to form a δ-lactone or attack at the alkyne to form a furanone derivative. Lactones, or cyclic esters, are prevalent motifs in numerous natural products and bioactive molecules. wikipedia.org
A key strategy for forming lactones is the intramolecular esterification of a hydroxy acid, a process known as lactonization. wikipedia.org While this compound is an ester, it can be hydrolyzed to the corresponding 5-hydroxyhex-2-ynoic acid, which can then undergo cyclization. Alternatively, under certain catalytic conditions, the hydroxyl group can directly attack the alkyne. This type of reaction, often a 5-exo-dig cyclization for a γ-hydroxy alkyne, is frequently mediated by transition metals like copper, gold, or mercury salts that activate the alkyne towards nucleophilic attack. researchgate.netorganic-chemistry.orgbeilstein-journals.org
A documented example involves a derivative of the target compound, Ethyl (R)-6-(4-methoxybenzyloxy)-5-hydroxyhex-2-ynoate. In this case, the alkyne was first stereoselectively reduced to a (Z)-alkene. Subsequent treatment with a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) in chloroform (B151607) under reflux conditions prompted an acid-catalyzed intramolecular cyclization (lactonization) to yield the corresponding δ-lactone. This transformation highlights a common pathway where the hydroxyl group attacks the ester carbonyl, leading to a stable six-membered ring.
Table 1: Intramolecular Cyclization of an this compound Derivative
| Reactant | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| Ethyl (R,Z)-6-(4-methoxybenzyloxy)-5-hydroxyhex-2-enoate | Pyridinium p-toluenesulfonate (PPTS), CHCl3, reflux | (R,Z)-6-((4-methoxybenzyloxy)methyl)-5,6-dihydropyran-2-one | 92% |
This reaction underscores the propensity of γ-hydroxy esters to form stable six-membered lactones under acidic conditions, proceeding through the intramolecular attack of the hydroxyl group on the protonated ester carbonyl, followed by the elimination of ethanol.
Ring-Closing Metathesis Strategies (if applicable to derivatives)
Ring-Closing Metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of cyclic alkenes from acyclic dienes. organic-chemistry.org The reaction is typically catalyzed by ruthenium complexes, such as Grubbs' catalysts, which are known for their tolerance of a wide range of functional groups. organic-chemistry.orgbeilstein-journals.org
While this compound itself is not a substrate for RCM, it can be chemically modified to generate a suitable diene precursor. A hypothetical strategy would involve converting both the alkyne and the hydroxyl ends of the molecule into terminal alkenes. For instance, the hydroxyl group could be allylated (converted to an allyl ether), and the terminal alkyne could be converted into a vinyl group. Such a transformation would produce a 1,6-diene derivative, an ideal substrate for RCM to form a six-membered ring.
A plausible hypothetical diene precursor derived from the parent compound is Ethyl 5-(allyloxy)hex-1-en-2-ynoate . However, a more direct RCM precursor would be an acyclic diene ester like Ethyl 5-hydroxyundeca-2,9-dienedioate , which possesses two terminal olefins ripe for cyclization. nus.edu.sg The RCM of such a diene would proceed via a metallacyclobutane intermediate, driven by the formation of a thermodynamically stable cyclic alkene and the release of a small, volatile alkene like ethylene. organic-chemistry.org
Table 2: Hypothetical Ring-Closing Metathesis of an this compound Derivative
| Hypothetical Reactant | Reagents and Conditions | Hypothetical Product | Expected Outcome |
|---|---|---|---|
| Ethyl 5-(allyloxy)hex-1,6-diene | Grubbs' Catalyst (2nd Gen.), CH2Cl2, reflux | Ethyl 3,6-dihydro-2H-pyran-2-carboxylate derivative | High yield formation of a six-membered oxygen heterocycle |
This strategy demonstrates the synthetic potential of using this compound as a scaffold, which, after appropriate functionalization into a diene, could be subjected to RCM to access a different class of unsaturated oxygen-containing heterocycles. The versatility of RCM would allow for the synthesis of various ring sizes, depending on the length of the tethers to the terminal olefins. organic-chemistry.org
Applications of Ethyl 5 Hydroxyhex 2 Ynoate As a Key Synthetic Building Block
Strategic Intermediate in Natural Product Total Synthesis
The precise arrangement of functional groups in Ethyl 5-hydroxyhex-2-ynoate makes it an ideal starting point for the total synthesis of various natural products. Chemists can exploit the alkyne for carbon-carbon bond formations, the hydroxyl group for directing stereochemistry or further functionalization, and the ester as a handle for transformations or as a precursor to other functionalities like lactones.
(R)-Goniothalamin is a biologically active natural styryldihydropyrone that exhibits significant anticancer properties. The synthesis of this important natural product has been accomplished through various routes, with several strategies employing derivatives of this compound as a key intermediate.
In one straightforward approach, the synthesis begins with (R)-glycidol. arkat-usa.org The epoxide ring of a protected (R)-glycidol is opened by the nucleophilic attack of an ethyl propiolate-boron trifluoride complex. This reaction regioselectively yields Ethyl (R)-5-hydroxy-6-(protected)-hex-2-ynoate, the core structure of the target building block. arkat-usa.org This homopropargylic alcohol is a crucial intermediate whose stereocenter, derived from the starting chiral glycidol (B123203), dictates the final stereochemistry of the natural product. Subsequent synthetic steps, including stereoselective reduction of the alkyne to a (Z)-alkene and lactonization, lead to the formation of the goniothalamin (B1671989) scaffold. arkat-usa.org
Table 1: Key Synthetic Steps to Goniothalamin from a Glycidol Precursor
| Step | Reactant(s) | Key Transformation | Resulting Intermediate |
|---|---|---|---|
| 1 | (R)-glycidol, p-methoxybenzyl bromide (PMB-Br) | Protection of hydroxyl group | (R)-2-((4-methoxybenzyloxy)methyl)oxirane |
| 2 | Ethyl propiolate, n-BuLi, BF₃·Et₂O | Nucleophilic ring-opening of epoxide | Ethyl (R)-6-(4-methoxybenzyloxy)-5-hydroxyhex-2-ynoate arkat-usa.org |
| 3 | Lindlar's catalyst (Pd/CaCO₃), H₂ | Stereoselective alkyne reduction | (Z)-olefin intermediate arkat-usa.org |
The structural motif of this compound is fundamental to the creation of chiral hexynones, which are valuable precursors in the assembly of highly complex molecules. These scaffolds are particularly important in the synthesis of photosynthetic hydroporphyrins. rsc.orgrsc.org
The total synthesis of bacteriochlorophylls, for instance, requires the construction of dihydrodipyrrins containing a chiral pyrroline (B1223166) unit. Chiral hex-5-yn-2-ones serve as essential precursors for these units. rsc.orgrsc.org Research has demonstrated the creation of 1-hydroxyhex-5-yn-2-one scaffolds that incorporate the necessary stereocenters for these natural products. rsc.org Although starting from a different chiral precursor, the resulting scaffold shares the core functional and stereochemical features of what could be derived from this compound, highlighting the strategic importance of this structural class.
Furthermore, a related compound, mthis compound, has been utilized in the synthesis of the C1–C16 fragment of bryostatins, a class of potent anticancer marine natural products. worktribe.com In this synthesis, the ynoate is prepared by the ring-opening of a protected glycidol with lithiated methyl propiolate. This demonstrates the broader applicability of 5-hydroxyhex-2-ynoate esters as versatile building blocks for different classes of complex natural products. worktribe.com
Table 2: Application of Hydroxy-ynoate Scaffolds in Complex Synthesis
| Target Molecule Class | Key Building Block | Synthetic Utility |
|---|---|---|
| Photosynthetic Hydroporphyrins | Chiral hex-5-yn-2-ones | Precursor to chiral pyrroline units in bacteriochlorophylls. rsc.orgrsc.org |
Utility in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)
The functional group array of this compound and its isomers makes it a valuable tool in medicinal chemistry for the synthesis of pharmaceutical precursors and APIs. The alkyne functionality is particularly useful for participating in cyclization and annulation reactions to build diverse heterocyclic scaffolds, which are prevalent in many drugs.
For example, a related isomer, ethyl 4-hydroxy-2-alkynoate, undergoes rhodium(III)-catalyzed [4+2] annulation/lactonization cascades with N-acylindoles. ucl.ac.uk This process efficiently generates complex indole-fused polyheterocycles, which are scaffolds of significant interest in drug discovery due to their presence in numerous bioactive molecules. ucl.ac.uk
Moreover, derivatives of the core structure have been used in the synthesis of natural products with potent biological activity. The total synthesis of fuzanins C and D, which exhibit anticancer properties, involved an intermediate named (4R,5S,E)-ethyl 4-(benzyloxy)-5-hydroxyhex-2-enoate. rsc.org This demonstrates how the functionalized six-carbon backbone can be incorporated into the synthesis of potential therapeutic agents. The versatility of such building blocks allows for the creation of analogues containing different nuclei, such as quinoline, to explore structure-activity relationships. rsc.org The unique structure of this compound, combining both an alkyne and a hydroxyl group, makes it suitable for creating diverse bioactive compounds.
Role in Agrochemicals and Specialty Chemicals Development
While specific, large-scale applications of this compound in the agrochemical industry are not widely documented, its potential as a precursor is evident from its chemical nature. The development of novel pesticides and herbicides often relies on chiral building blocks and heterocyclic chemistry, similar to pharmaceutical research.
Related chiral synthons, such as (R)-(-)-Benzyl glycidyl (B131873) ether, are recognized as versatile building blocks for not only pharmaceuticals but also for agrochemicals and materials science. lookchem.com Ethyl (5S)-6-(benzyloxy)-5-hydroxyhex-2-ynoate is listed as a compound accessible from this key starting material, suggesting its potential utility in these fields. lookchem.com The pyridine (B92270) ring, which can be incorporated into molecules derived from ynoate precursors, is a common motif in agrochemicals. rsc.org The combination of functionalities in this compound provides a platform for generating novel structures that could be screened for herbicidal, insecticidal, or fungicidal activity.
Development of Novel Organic Materials from Functionalized Ynoate Scaffolds
The unique structure of this compound also positions it as a candidate for applications in materials science. The presence of multiple, distinct functional groups within a single small molecule allows for its use as a monomer or cross-linking agent in the development of new polymers or functional coatings.
The combination of a terminal alkyne, a hydroxyl group, and an ester allows for distinct reactivity patterns. For instance, the alkyne can participate in polymerization reactions such as those mediated by transition metals or in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The hydroxyl and ester groups can be used for polyester (B1180765) formation or for grafting the molecule onto surfaces to impart specific properties like hydrophilicity or to provide sites for further chemical modification. This versatility suggests that its unique structure may be leveraged in creating polymers or coatings with tailored properties.
Computational and Spectroscopic Investigation of Ethyl 5 Hydroxyhex 2 Ynoate
Theoretical Prediction of Reaction Mechanisms and Pathways for Chemical Transformations
Computational chemistry provides powerful tools to predict the reactivity of molecules like Ethyl 5-hydroxyhex-2-ynoate. The interplay between the hydroxyl, alkyne, and ester functionalities suggests several potential reaction pathways.
Cyclization Reactions: The hydroxyl group at the C-5 position is well-positioned to act as an internal nucleophile. Theoretical studies on similar hydroxyalkynes predict that under basic or acidic conditions, or with transition metal catalysis, intramolecular cyclization could occur. The oxygen of the hydroxyl group could attack one of the sp-hybridized carbons of the alkyne, leading to the formation of a five-membered furanone or a six-membered pyranone derivative, depending on the regioselectivity of the attack (endo vs. exo cyclization). Density Functional Theory (DFT) calculations can model the transition state energies for these pathways to predict the most likely product.
Meyer-Schuster Rearrangement: Propargyl alcohols are known to undergo rearrangement to form α,β-unsaturated carbonyl compounds. rsc.org Although the hydroxyl group in this compound is not strictly propargylic, acid-catalyzed dehydration followed by rearrangement is a plausible transformation. Computational models can elucidate the mechanism, which may involve the formation of an allene (B1206475) intermediate, to predict the structure of the resulting enone.
Addition Reactions: The carbon-carbon triple bond is susceptible to various addition reactions. Theoretical calculations can predict the stereochemistry and regiochemistry of reactions such as hydrogenation, halogenation, and hydrohalogenation. For instance, modeling the hydrogenation process can determine the feasibility of selective reduction to the corresponding (Z)- or (E)-alkene (Ethyl 5-hydroxyhex-2-enoate) or complete reduction to the saturated alkane (Ethyl 5-hydroxyhexanoate).
Nicholas Reaction: The Nicholas reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex, allowing for nucleophilic attack. nih.gov Computational studies can model the stability of the cobalt-complexed carbocation intermediate and predict the outcome of reactions with various nucleophiles, providing a pathway to further functionalize the molecule. nih.gov
Molecular Modeling for Conformation and Stereochemical Preferences of the Compound and its Derivatives
The flexibility of the acyclic carbon chain in this compound allows it to adopt numerous conformations. Molecular modeling techniques, from molecular mechanics to higher-level quantum calculations, are essential for identifying the most stable conformers and understanding stereochemical preferences. google.comdrugdesign.org
The key factors influencing conformation are torsional strain, steric interactions, and potential intramolecular hydrogen bonding between the hydroxyl group hydrogen and the ester carbonyl oxygen. A systematic scan of the dihedral angles along the C4-C5 bond would reveal the rotational energy barrier and identify low-energy staggered conformations. elsevierpure.com
For derivatives, such as those formed during reduction of the alkyne, molecular modeling can predict the preferred stereochemistry. For example, in the formation of Ethyl 5-hydroxyhexanoate, a new stereocenter is created at C-5. The facial selectivity of the hydrogenation can be predicted by modeling the approach of the reactant to the two faces of the planar alkyne, considering the steric hindrance posed by the rest of the molecule.
Spectroscopic Characterization Techniques for Structural Elucidation
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on established chemical shift values and coupling patterns, a detailed prediction of the ¹H and ¹³C NMR spectra for this compound can be made. youtube.comorgchemboulder.com
¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton environment. The ethyl group of the ester will present as a quartet for the -O-CH₂- protons (around 4.2 ppm) and a triplet for the terminal -CH₃ protons (around 1.3 ppm). ucalgary.ca The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would likely appear as a multiplet around 3.8-4.0 ppm. The methylene (B1212753) protons adjacent to this chiral center (-CH₂-CH(OH)-) would be diastereotopic and could appear as a complex multiplet. The methyl group at the other end of the chain would be a doublet, coupling to the -CH(OH)- proton. The alkyne protons are absent as it is an internal alkyne.
¹³C NMR: The carbon spectrum would provide key information. The ester carbonyl carbon is the most deshielded, appearing around 170 ppm. ucalgary.ca The two sp-hybridized carbons of the internal alkyne would resonate in the 70-90 ppm range. openochem.org The carbon attached to the hydroxyl group (-CH(OH)-) would be found around 60-70 ppm, while the carbons of the ethyl ester would appear at approximately 61 ppm (-O-CH₂) and 14 ppm (-CH₃). ucalgary.ca Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to distinguish between CH₃, CH₂, and CH carbons.
Predicted ¹H NMR Data
Predicted ¹³C NMR Data
Mass spectrometry is used to determine the molecular weight and deduce structural information from fragmentation patterns. For this compound (C₈H₁₂O₃), the calculated molecular weight is 156.18 g/mol . The molecular ion peak (M⁺) would be expected at m/z = 156.
Common fragmentation pathways for a molecule of this type include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group is a common pathway for alcohols. libretexts.org This would result in the loss of a methyl radical (•CH₃, 15 Da) or a propyl-2-ynoate radical.
Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at M-18 (m/z = 138). researchgate.net
Ester Fragmentation: Esters undergo characteristic fragmentation, including the loss of the alkoxy group (•OCH₂CH₃, 45 Da) to give a peak at m/z = 111, or the loss of the entire ethoxycarbonyl group. libretexts.orgchemistrynotmystery.com
Alkyne Fragmentation: Alkynes tend to fragment at the bond beta to the triple bond, leading to the formation of a resonance-stabilized propargyl cation. jove.comjove.com
Derivatization, for instance by silylation of the hydroxyl group, would lead to a predictable increase in molecular weight, confirming the presence of the -OH group.
Predicted Mass Spectrometry Fragmentation
IR spectroscopy is excellent for identifying the key functional groups present in this compound. Each functional group has a characteristic absorption frequency. msu.edu
O-H Stretch: The hydroxyl group will give rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. pressbooks.pub The broadness is due to intermolecular hydrogen bonding.
C-H Stretch: The sp³ C-H bonds of the alkyl portions will show absorptions just below 3000 cm⁻¹.
C≡C Stretch: The internal alkyne C≡C stretch will appear as a sharp, and typically weak to medium, absorption in the 2100-2260 cm⁻¹ region. pressbooks.pubutdallas.edu For a relatively symmetric internal alkyne, this peak can be very weak.
C=O Stretch: The ester carbonyl group will produce a very strong, sharp absorption band around 1735-1750 cm⁻¹. orgchemboulder.com
C-O Stretch: The C-O single bond stretches of the ester and alcohol will appear in the fingerprint region, typically between 1000-1300 cm⁻¹. orgchemboulder.com
Predicted Characteristic IR Absorption Bands
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Descriptors
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insight into the electronic structure and reactivity of this compound. acs.org
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. libretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). For this molecule, the HOMO is likely to have significant contributions from the alkyne π-system and the oxygen lone pairs. The LUMO is expected to be localized on the π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netwuxiapptec.com
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would show negative potential (red/yellow) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the hydroxyl proton, making it acidic.
Reactivity Descriptors: Based on the HOMO and LUMO energies, various conceptual DFT reactivity descriptors can be calculated. mdpi.comnih.gov These include electronegativity, chemical hardness/softness, and the electrophilicity index. These quantitative values allow for a more precise prediction of how the molecule will behave in polar reactions, complementing the qualitative picture provided by the MEP map. mdpi.com
Future Perspectives and Emerging Research Directions for Ethyl 5 Hydroxyhex 2 Ynoate
Advancements in Catalytic Asymmetric Synthesis Leading to Enantiomerically Pure Forms
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers can exhibit distinct biological activities. For Ethyl 5-hydroxyhex-2-ynoate, which possesses a chiral center at the C5 position, the development of catalytic asymmetric methods to produce single enantiomers is a major research focus.
Future advancements are expected in the application of novel chiral catalysts for the asymmetric addition of terminal alkynes to aldehydes. researchgate.net The enantioselective alkynylation of aldehydes is a powerful strategy for constructing chiral propargylic alcohols, the core structure of this compound. organic-chemistry.org Research is likely to focus on the design and application of new generations of chiral ligands in combination with various transition metals. For instance, complexes of metals such as palladium, copper, and gadolinium with specifically designed chiral ligands have shown great promise in catalyzing the asymmetric addition of alkynes to carbonyl compounds. nih.govnih.govacs.org The development of highly efficient and selective catalyst systems, including those based on bifunctional catalysts that activate both the alkyne and the aldehyde, will be crucial for achieving high yields and enantioselectivities. organic-chemistry.org
Furthermore, dynamic kinetic resolution, which combines a lipase-catalyzed resolution with in-situ racemization of the slower-reacting enantiomer, presents another promising avenue. mdpi.com This approach could potentially be adapted to produce enantiopure esters like this compound with theoretical yields of up to 100%.
Table 1: Potential Catalytic Systems for Asymmetric Synthesis
| Catalyst Type | Metal Center | Chiral Ligand Example | Potential Advantages |
| Transition Metal Complex | Palladium | Chiral P,N-Ligands | High efficiency and turnover numbers. nih.gov |
| Transition Metal Complex | Copper | Axially Chiral Imidazole-based P,N-Ligands | Effective for a broad range of substrates. nih.gov |
| Rare-Earth Metal Complex | Gadolinium | Chiral Half-Sandwich Ligands | High diastereo- and enantioselectivity. acs.org |
| Bifunctional Catalyst | Indium/BINOL | BINOL | Activates both substrates for enhanced reactivity. organic-chemistry.org |
Development of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For this compound, future research will undoubtedly focus on developing more sustainable and environmentally friendly production methods.
Key areas of development include the use of recyclable catalysts to minimize waste and reduce costs. nih.gov Heterogeneous catalysts, such as metal nanoparticles supported on materials like graphitic carbon, offer the advantage of easy separation from the reaction mixture and potential for reuse over multiple cycles. nih.gov Photocatalysis, which utilizes light to drive chemical reactions, represents another green approach that can often be conducted under mild conditions without the need for harsh reagents. rsc.org The application of photo-induced reactions for the functionalization of propargyl alcohols is an active area of research. rsc.org
The choice of solvent is another critical aspect of green chemistry. Future synthetic routes for this compound will likely explore the use of environmentally benign solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. ajgreenchem.com The development of catalytic systems that are effective in these green solvents is a key challenge and an important research direction. ajgreenchem.com Furthermore, multicomponent reactions, which combine three or more reactants in a single step to form a complex product, offer a highly atom-economical and efficient approach to synthesis, minimizing waste and energy consumption. ajgreenchem.com
Exploration of Novel Biological Activities and Associated Mechanistic Studies
While the biological profile of this compound is not yet extensively studied, its structural motifs, including the hydroxyl and alkyne functionalities, suggest potential for a range of biological activities. Hydroxy-substituted compounds, such as hydroxy chalcones, are known to possess chemopreventive, antioxidant, and anti-inflammatory properties. nih.govmdpi.comresearchgate.netnih.govelsevierpure.com The presence of a hydroxyl group can be crucial for these activities. nih.gov Similarly, many natural products containing alkyne moieties exhibit significant biological effects. nih.gov
Therefore, a significant future research direction will be the comprehensive biological evaluation of this compound and its derivatives. nih.gov This will likely involve screening for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. elsevierpure.comnih.govresearchgate.net
Should promising biological activities be identified, subsequent mechanistic studies will be crucial to understand how the compound exerts its effects at the molecular level. nih.gov These studies could involve identifying the cellular targets of the molecule and elucidating the signaling pathways it modulates. Such investigations are essential for the rational design of more potent and selective analogs for potential therapeutic applications.
Integration into Flow Chemistry and Automation for Scalable and Efficient Production
For any commercially viable chemical, the development of a scalable and efficient manufacturing process is essential. Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers numerous advantages for the production of fine chemicals like this compound. nih.govwuxiapptec.comscispace.comrsc.org
The integration of the synthesis of this compound into a continuous flow process could lead to significant improvements in efficiency, safety, and scalability. Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters and potentially leading to higher yields and purities. wuxiapptec.com The small reactor volumes in flow systems also enhance safety, particularly when dealing with highly reactive intermediates or exothermic reactions. wuxiapptec.com
Furthermore, flow chemistry is highly amenable to automation, enabling the development of fully automated synthesis platforms. These automated systems can operate continuously with minimal manual intervention, leading to increased productivity and reproducibility. The ability to telescope multiple reaction steps into a single continuous process without the need for intermediate isolation and purification can further streamline the production of this compound, making it a more cost-effective and sustainable process. wuxiapptec.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5-hydroxyhex-2-ynoate to achieve high yield and purity?
- Methodological Answer : The compound can be synthesized via esterification of 5-hydroxyhex-2-ynoic acid with ethanol under acidic catalysis. Protecting groups (e.g., silyl ethers) may be employed to prevent hydroxyl group side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethyl acetate/hexane mixtures) is critical. Monitoring reaction progress with TLC and optimizing solvent polarity (e.g., dichloromethane or THF) can enhance yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR : -NMR will show resonances for the ethoxy group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH), the alkyne proton (δ 2.5–3.0 ppm), and hydroxyl proton (δ 1.5–2.0 ppm, broad if exchangeable). -NMR will confirm ester carbonyl (δ 165–175 ppm) and alkyne carbons (δ 70–90 ppm).
- IR : Strong absorption bands for ester C=O (~1740 cm) and hydroxyl O-H (~3450 cm).
- Mass Spectrometry : Molecular ion peak at m/z 156 (CHO) and fragments corresponding to ester cleavage (e.g., loss of ethoxy group).
- X-ray crystallography (if crystalline) can resolve stereochemical ambiguities, as demonstrated in analogous ester compounds .
Advanced Research Questions
Q. How can researchers address contradictions in reported thermodynamic stability data for this compound under varying pH conditions?
- Methodological Answer : Conduct controlled stability studies using buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC or -NMR, tracking ester hydrolysis or alkyne oxidation. Compare kinetic models (e.g., pseudo-first-order) to identify pH-dependent degradation pathways. Discrepancies may arise from impurities, solvent effects, or buffer interactions; thus, rigorous documentation of experimental conditions (e.g., ionic strength, solvent purity) is essential .
Q. What computational strategies are suitable for modeling the electronic structure and reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict electrophilic/nucleophilic sites, such as alkyne π-bond reactivity or hydroxyl group hydrogen-bonding propensity. Molecular Dynamics (MD) simulations in solvent environments (e.g., ethanol/water mixtures) can assess conformational stability. Validate models against experimental data (e.g., NMR chemical shifts, reaction yields) .
Q. How does the hydroxyl group influence regioselectivity in alkyne functionalization reactions involving this compound?
- Methodological Answer : The hydroxyl group can act as a directing group via hydrogen bonding with catalysts (e.g., transition metals in Sonogashira coupling) or stabilize transition states. Compare reaction outcomes (e.g., alkyne hydration vs. cycloaddition) with/without hydroxyl protection. Use kinetic isotope effects (KIE) or Hammett plots to quantify electronic contributions .
Q. What strategies resolve stereochemical ambiguities in derivatives synthesized from this compound?
- Methodological Answer : Employ chiral auxiliaries or catalysts (e.g., Sharpless epoxidation conditions) to induce asymmetry. Analyze products via chiral HPLC or polarimetry. For crystalline derivatives, single-crystal X-ray diffraction provides definitive stereochemical assignments, as shown in structurally related esters .
Data Analysis and Reproducibility
Q. How should researchers design experiments to ensure reproducibility in this compound synthesis and characterization?
- Methodological Answer :
- Documentation : Record exact reagent grades (e.g., anhydrous ethanol purity), solvent drying methods, and equipment calibration data.
- Control Experiments : Include replicates with varying catalyst loadings or reaction times.
- Data Sharing : Publish raw spectral data (e.g., NMR FID files) and crystallographic parameters (CIF files) in supplementary materials. Cross-validate results with independent techniques (e.g., comparing IR and -NMR for functional group confirmation) .
Applications in Drug Development
Q. How can this compound serve as a key intermediate in drug synthesis, and what functional groups are critical for its reactivity?
- Methodological Answer : The alkyne moiety enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation, while the ester group allows hydrolysis to carboxylic acid prodrugs. The hydroxyl group can participate in hydrogen bonding with biological targets (e.g., enzyme active sites). Optimize derivatization using protecting-group strategies (e.g., acetylating the hydroxyl) to balance stability and reactivity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
